Pyrazole Substitution Pattern Governs Steric Bulk and Ligand Efficiency
The absence of methyl substituents on the pyrazole of the target compound results in a significantly smaller steric profile compared to its closest trimethylated analog. This directly impacts the topological polar surface area (TPSA) and calculated lipophilicity (XLogP3), key predictors of membrane permeability and target binding, based on established class-level SAR for piperazin-1-ylpyridazines [1][2].
| Evidence Dimension | Steric and Lipophilic Profile |
|---|---|
| Target Compound Data | TPSA: 67.2 Ų; XLogP3: 2.2 |
| Comparator Or Baseline | 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine: TPSA: 67.2 Ų (identical); however, the added methyl groups increase molecular weight to 396.9 g/mol and raise LogP, reducing ligand efficiency [1]. |
| Quantified Difference | Molecular weight is reduced by 28.1 g/mol. While TPSA is unchanged, the absence of three methyl groups lowers calculated lipophilicity, potentially improving ligand efficiency metrics and solubility [1]. |
| Conditions | Computational predictions via PubChem (Cactvs and XLogP3 engines). Biological activity of the class confirmed via recombinant human dCTPase enzyme assay (IC50 range for chemical series: 0.025-30 µM) [2]. |
Why This Matters
Procurement of the unsubstituted pyrazole variant provides a lower molecular weight, less lipophilic starting point for lead optimization, offering a distinct vector for tuning ADME properties without altering the core pharmacophore.
- [1] PubChem. Computed Properties for CID 25667717 and related pyridazine analogs. National Center for Biotechnology Information. View Source
- [2] Sabin Llona-Minguez, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 10, 4279–4292. View Source
